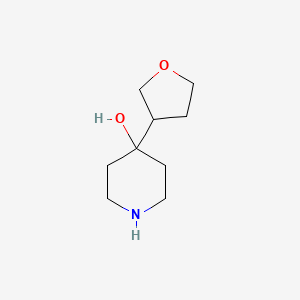
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a chlorinated propene group attached to a cyclopentane ring
Preparation Methods
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with 3-chloropropene in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction conditions typically include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), under appropriate conditions.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde depends on its specific interactions with molecular targets. For example, if used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclopentane-1-carbaldehyde include other chlorinated alkenes and cyclopentane derivatives. For example:
2-(3-Chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane: This compound has a similar chlorinated propene group but a different cycloalkane ring.
3-Chloro-2-propen-1-yl derivatives: These compounds share the chlorinated propene group but may have different substituents or ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClO |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H15ClO/c1-9-4-2-5-10(9,8-12)6-3-7-11/h3,7-9H,2,4-6H2,1H3/b7-3+ |
InChI Key |
ATPZYCRPJXDHJS-XVNBXDOJSA-N |
Isomeric SMILES |
CC1CCCC1(C/C=C/Cl)C=O |
Canonical SMILES |
CC1CCCC1(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)

![2-[(3,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13297335.png)
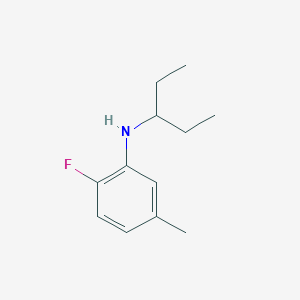
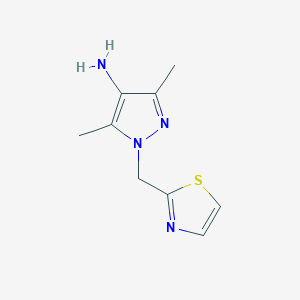
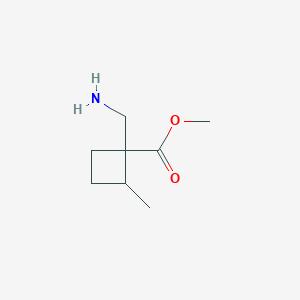


![2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13297387.png)
![3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13297394.png)

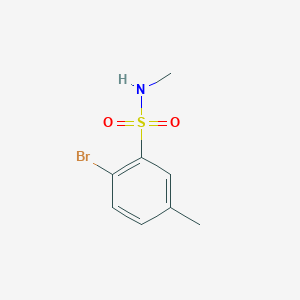
![2-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13297415.png)
